molecular formula C21H22N4O2S B2763198 2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline CAS No. 860650-28-8

2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B2763198
CAS No.: 860650-28-8
M. Wt: 394.49
InChI Key: YTCBBTPSFLLLJD-UHFFFAOYSA-N
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Description

2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Biological Activity

2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline is a novel compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound based on available research findings.

  • Molecular Formula : C21H22N4O2S
  • Molecular Weight : 394.49 g/mol
  • CAS Number : 860650-28-8

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines. For instance:

  • In vitro studies indicated cytotoxic effects against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The compound exhibited an IC50 value of approximately 2.09 µM against MCF7 cells, demonstrating significant potency compared to standard chemotherapeutics .

Antimicrobial Activity

Research has indicated that quinazoline derivatives possess antimicrobial properties. The compound has been tested against several bacterial strains:

  • Antibacterial Tests : The compound demonstrated activity against Staphylococcus aureus and Escherichia coli, with effective minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolines is another area of interest:

  • Inhibition Studies : Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in vitro. This suggests a mechanism through which the compound may exert therapeutic effects in inflammatory diseases .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Aurora Kinase Inhibition : Similar compounds have been evaluated for their ability to inhibit Aurora B kinase, a critical regulator of cell division. This mechanism is particularly relevant in the context of cancer therapy .
  • EGFR Inhibition : The compound's structure suggests potential interactions with epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers .

Case Studies

Several studies have highlighted the biological significance of quinazoline derivatives:

StudyObjectiveFindings
Study 1Evaluate anticancer activityShowed significant cytotoxicity against A549 and MCF7 cell lines (IC50 = 2.09 µM)
Study 2Assess antimicrobial propertiesEffective against S. aureus and E. coli with MIC values comparable to antibiotics
Study 3Investigate anti-inflammatory effectsInhibited TNF-α production in human cell lines

Properties

IUPAC Name

2-ethyl-8,9-dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-5-19-23-20-15-10-17(26-3)18(27-4)11-16(15)22-21(25(20)24-19)28-12-14-8-6-13(2)7-9-14/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCBBTPSFLLLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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